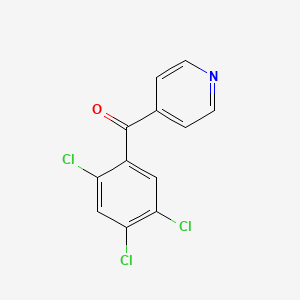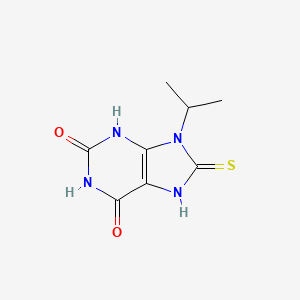
2,5-Diphenyl-2H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diphenyl-2H-tetrazole is an organic compound with the molecular formula C₁₃H₁₀N₄. It is a member of the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields .
Méthodes De Préparation
The synthesis of 2,5-Diphenyl-2H-tetrazole typically involves the cycloaddition reaction of nitriles with azides. One common method includes the reaction of benzonitrile with sodium azide in the presence of a catalyst such as zinc chloride. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
2,5-Diphenyl-2H-tetrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: It can participate in substitution reactions where one of the phenyl groups is replaced by another substituent.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,5-Diphenyl-2H-tetrazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,5-Diphenyl-2H-tetrazole involves its interaction with molecular targets through its tetrazole ring. The ring’s electron-donating and electron-withdrawing properties allow it to stabilize electrostatic interactions with negatively charged ions. This stabilization is advantageous for receptor-ligand interactions, making it useful in medicinal chemistry .
Comparaison Avec Des Composés Similaires
2,5-Diphenyl-2H-tetrazole can be compared with other tetrazole derivatives such as:
1H-Tetrazole: Known for its use in pharmaceuticals as a bioisostere of carboxylic acids.
5-Substituted Tetrazoles: These compounds are used in various chemical reactions and have different substituents at the 5-position, affecting their reactivity and applications.
The uniqueness of this compound lies in its stability and the specific properties imparted by the diphenyl groups, making it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
18039-45-7 |
|---|---|
Formule moléculaire |
C13H10N4 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
2,5-diphenyltetrazole |
InChI |
InChI=1S/C13H10N4/c1-3-7-11(8-4-1)13-14-16-17(15-13)12-9-5-2-6-10-12/h1-10H |
Clé InChI |
OJPYZWGULWNRSE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN(N=N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(6-amino-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B13999805.png)





![N-cyclohexyl-2,7-di(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B13999854.png)



![Imidazo[2,1-b]thiazole-5-carboxaldehyde, 6-methyl-, oxime](/img/structure/B13999882.png)
![N-(2,4-dichlorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B13999889.png)


